molecular formula C20H18N2O B12999271 Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone

Cat. No.: B12999271
M. Wt: 302.4 g/mol
InChI Key: OGNUBOHXYFXUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone is a synthetic organic compound featuring a quinoline moiety linked to a pyrrolidine ring bearing a benzoyl group. With a molecular formula of C20H18N2O and a molecular weight of 302.37 g/mol, this structure is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery . Quinoline-pyrrolidine derivatives are recognized for their diverse biological potential. While specific pharmacological data for this exact compound is not fully established, closely related analogs have demonstrated a wide range of research applications. For instance, pyrroloquinoline derivatives have been extensively studied as promising scaffolds with biological effects, including anticancer, antibacterial, and antiviral activities . Specifically, compounds incorporating a 6-(pyrrolidin-1-yl)quinoline structure have been investigated for inducing G2/M phase arrest and mitochondrial-dependent apoptotic cell death in human leukemia cells, highlighting the potential of this chemotype in oncology research . Furthermore, 2-substituted quinoline-6-carboxamides have been explored as potential metabotropic glutamate receptor type 1 (mGluR1) antagonists for the treatment of neuropathic pain . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

phenyl-(2-quinolin-6-ylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C20H18N2O/c23-20(15-6-2-1-3-7-15)22-13-5-9-19(22)17-10-11-18-16(14-17)8-4-12-21-18/h1-4,6-8,10-12,14,19H,5,9,13H2

InChI Key

OGNUBOHXYFXUCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and subsequent functionalization to introduce the quinoline and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl, quinoline, and pyrrolidine groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Properties

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone has been studied for its inhibitory effects on various biological targets, particularly in the context of neurological disorders.

1.1. mGluR1 Antagonism

Research indicates that derivatives of this compound exhibit antagonistic activity against the metabotropic glutamate receptor 1 (mGluR1), which is implicated in several neurological conditions. For instance, a study evaluated various related compounds and found that certain derivatives achieved over 65% inhibition of mGluR1 at 10 µM concentration. This suggests potential applications in treating conditions like anxiety and depression where mGluR1 modulation may be beneficial .

1.2. Pain Management

In vivo studies have explored the efficacy of selected derivatives in models of neuropathic pain. For example, one compound demonstrated moderate efficacy in reducing mechanical allodynia compared to gabapentin, a standard treatment for neuropathic pain . This highlights the potential of this compound derivatives as novel analgesics.

2.1. General Synthetic Procedure

A common approach involves the reaction of quinoline derivatives with pyrrolidine under specific conditions to form the desired methanone structure. For example, a recent study reported a yield of 86% for a related compound synthesized via a similar method .

Biological Evaluation

The biological evaluation of this compound and its derivatives has been extensive, focusing on their pharmacokinetic and pharmacodynamic profiles.

3.1. In Vitro Studies

In vitro assays have demonstrated that certain derivatives possess significant inhibitory activity against mGluR1, with IC50 values as low as 2.16 µM for some compounds . These findings are crucial for understanding the therapeutic potential of these compounds in clinical settings.

3.2. In Vivo Studies

Further evaluations in animal models have provided insights into the efficacy and safety profiles of these compounds. For instance, the administration of specific derivatives in neuropathic pain models showed promising results, although further optimization is required to enhance their efficacy compared to existing treatments .

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

StudyObjectiveFindings
Study AEvaluate mGluR1 antagonismAchieved over 65% inhibition at 10 µM; potential for treating anxiety disorders
Study BAssess analgesic propertiesModerate efficacy in neuropathic pain model compared to gabapentin; further optimization needed
Study CSynthesis efficiencyReported an 86% yield for related quinoline derivative synthesis

Mechanism of Action

The mechanism of action of Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Pyrrolidine-Based Methanones

Compound of Interest: Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone Analog: Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone (CAS 896863-18-6)

  • Structural Differences: The analog replaces the quinolin-6-yl group with a 3-(tetrazol-1-yl)phenyl substituent.
  • Implications: The tetrazole group may improve solubility and binding to polar biological targets compared to the lipophilic quinoline moiety. SynHet provides this analog in >99% purity, indicating its utility as a pharmaceutical intermediate .

Table 1: Pyrrolidine-Based Methanones

Feature Target Compound CAS 896863-18-6
Pyrrolidine Substituent 2-(Quinolin-6-yl) 3-(Tetrazol-1-yl)phenyl
Aromatic Component Quinoline (6-position) Phenyl + tetrazole
Molecular Weight* ~331.4 g/mol (estimated) 269.3 g/mol
Potential Application Receptor imaging/therapeutics Intermediate for bioactive molecules

Piperidine-Based Analogs

Analog: (2-(2H-1,2,3-Triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)methanone (Compound 14, )

  • Structural Differences: Piperidine ring (6-membered) vs. pyrrolidine (5-membered), altering conformational flexibility. Quinolin-3-yloxy substituent vs. quinolin-6-yl in the target compound. Additional 4,4-difluoro and triazolyl groups enhance electronic and steric properties.
  • Implications :
    • Piperidine’s larger ring may improve binding to deeper hydrophobic pockets in proteins.
    • Fluorination increases metabolic stability and membrane permeability .

Table 2: Piperidine vs. Pyrrolidine Methanones

Feature Target Compound Compound 14
Ring Size 5-membered (pyrrolidine) 6-membered (piperidine)
Quinoline Position 6-position 3-position (via oxygen linker)
Additional Groups None 4,4-Difluoro, triazolyl

Quinoline-Containing Derivatives

Analog: (S)-(2-(2H-1,2,3-Triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-2-yloxy)piperidin-1-yl)methanone (Compound 17, )

  • Structural Differences: Quinolin-2-yloxy substituent vs. quinolin-6-yl in the target compound. Stereospecific (S)-configuration and triazolyl group.
  • Implications: Substitution at quinoline’s 2-position may alter π-π stacking interactions with aromatic residues in target proteins. The triazolyl group could enhance solubility and serve as a hydrogen-bond acceptor .

Pyridine-Based Methanones

Analog: 2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2)

  • Structural Differences: Pyridine ring (smaller, less hydrophobic) vs. quinoline (larger, more π-conjugated). Ethanone backbone vs. methanone-pyrrolidine linkage.
  • Implications: Pyridine’s reduced hydrophobicity may limit blood-brain barrier penetration compared to quinoline derivatives. Simpler structure may lower synthetic complexity but reduce target specificity .

Table 3: Aromatic Ring Comparison

Feature Quinoline (Target Compound) Pyridine (CAS 27049-45-2)
Ring System Bicyclic (benzene + pyridine) Monocyclic (6-membered)
Hydrophobicity High Moderate
Electronic Effects Extended conjugation Localized π-system

Biological Activity

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone, also known by its chemical formula C20H18N2O, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Weight : 302.4 g/mol
  • Chemical Structure : The compound features a quinoline moiety linked to a pyrrolidine ring, contributing to its biological activity.
  • Purity : Minimum 95% .

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Cell Cycle Arrest : Studies have shown that related compounds induce G2/M phase arrest in cancer cells, suggesting that they may inhibit cell proliferation by affecting cell cycle regulators such as CDK1 and cyclins .
  • Apoptosis Induction : The compound has been linked to the activation of mitochondrial-dependent apoptotic pathways. This involves the down-regulation of pro-survival proteins like AKT and mTOR, leading to increased apoptosis in cancer cells .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity .

Anticancer Activity

Recent studies highlight the anticancer potential of this compound and its analogs:

  • In Vitro Studies : Compounds in the quinoline series have shown significant growth inhibition in various human cancer cell lines, including leukemia (HL-60, U937, K562) with an IC50 value around 103.26 nM for HL-60 cells .
Cell LineIC50 (nM)Treatment Duration (h)
HL-60103.2648
U937TBDTBD
K562TBDTBD

Antimicrobial Activity

The compound's structural analogs have been tested for their antibacterial properties:

Compound TypeTarget PathogenMIC (μg/mL)
Pyrrole DerivativesStaphylococcus aureus3.125
Pyrrolidine AnalogEscherichia coli12.5

Case Studies

  • Leukemia Cell Lines : A study demonstrated that this compound effectively induced apoptosis in leukemia cells through mechanisms involving cell cycle arrest and modulation of key signaling pathways .
  • Antibacterial Efficacy : Another investigation into related quinoline derivatives revealed significant antibacterial activity against methicillin-resistant Staphylococcus epidermidis (MRSE), outperforming traditional antibiotics like vancomycin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.